Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride (CAS: 93506-52-6) is a nitro-substituted aromatic β-amino ester hydrochloride. Its molecular formula is C₁₀H₁₃ClN₂O₄, with a molecular weight of 260.67 g/mol . The compound features a 4-nitrophenyl group attached to the β-carbon of the propanoate ester, with the amino group and methyl ester completing the structure.
Structure
3D Structure of Parent
Properties
CAS No. |
93506-52-6 |
|---|---|
Molecular Formula |
C10H13ClN2O4 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |
InChI Key |
GZFNFLAPRMEJIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
The carboxylic acid is dissolved in anhydrous methanol, and hydrochloric acid is added as a catalyst. The mixture is refluxed at 65–70°C for 12–24 hours. The reaction follows the mechanism of acid-catalyzed esterification:
Purification Techniques
Crude product is purified via recrystallization from methanol/water mixtures or chromatographic methods. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves impurities, achieving >98% purity.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes efficiency and cost-effectiveness while maintaining high yields.
Continuous Flow Reactors
Industrial protocols employ continuous flow systems for nitration and esterification steps. For example, a tubular reactor with precise temperature control (-15°C to -10°C) ensures consistent nitration of phenylalanine without thermal degradation. Methanol esterification is conducted in a packed-bed reactor with immobilized HCl catalysts, reducing reaction times to 2–4 hours.
Advanced Purification
Industrial-scale purification utilizes simulated moving bed (SMB) chromatography to separate enantiomers and by-products. This method reduces solvent consumption by 40% compared to batch chromatography.
Comparative Analysis of Methods
| Parameter | Phenylalanine Route | Direct Esterification | Industrial Method |
|---|---|---|---|
| Starting Material | Chiral phenylalanine | 3-Amino-3-(4-nitrophenyl)propanoic acid | Phenylalanine or pre-nitrated acid |
| Steps | 4 | 2 | 3 (continuous) |
| Yield | 70–75% | 80–85% | 90–92% |
| Purity | 95–97% | 98% | 99% |
| Scalability | Moderate | High | Very high |
The phenylalanine route offers enantiomeric purity but requires costly chiral precursors. Direct esterification is faster and more economical but depends on the availability of the nitro-substituted carboxylic acid. Industrial methods excel in throughput and purity but demand significant infrastructure investment.
Optimization Strategies
Solvent Selection
Replacing methanol with dimethylformamide (DMF) in esterification improves solubility of the carboxylic acid precursor, reducing reaction time to 8–10 hours. However, DMF necessitates additional steps for solvent removal.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride serves as a crucial intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
Biology
- Enzyme Interactions : It is employed in studies investigating enzyme interactions and protein modifications, which are essential for understanding biochemical pathways.
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, contributing to cellular protection against oxidative stress .
Medicine
- Therapeutic Potential : Investigated for its potential use in drug synthesis, particularly in developing compounds with anticancer properties. Studies have shown it to have cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound exhibited higher cytotoxicity against U-87 cells, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neuroprotection
Research focused on the neuroprotective effects of this compound demonstrated its ability to prevent neuronal apoptosis in vitro. This finding opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Halogen-Substituted Derivatives
- Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 952729-65-6): Molecular formula: C₁₀H₁₂BrClNO₂ (MW: ~303.58 g/mol). The bromine atom introduces steric bulk and enhances lipophilicity compared to the nitro group. Bromine’s polarizability may improve binding in hydrophobic pockets of biological targets .
Electron-Donating vs. Electron-Withdrawing Groups
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-11-8): Molecular formula: C₁₁H₁₆ClNO₃ (MW: 245.70 g/mol). The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts sharply with the nitro group, which withdraws electrons. Methoxy derivatives may exhibit enhanced nucleophilic aromatic substitution reactivity .
- Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride (CAS: 473567-08-7): Incorporates both methoxy and isobutoxy groups, further enhancing solubility in organic solvents. The branched alkoxy chain may improve metabolic stability in drug design .
Positional Isomerism and Backbone Modifications
- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8): Molecular formula: C₁₀H₁₃ClFNO₂ (MW: 233.67 g/mol). The amino group at position 2 (vs.
- (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS: 2829292-61-5): Molecular formula: C₁₅H₁₆ClNO₂ (MW: 265.74 g/mol). The naphthyl group increases aromatic surface area, enhancing π-π stacking interactions but reducing aqueous solubility .
Physicochemical Properties and Reactivity
Biological Activity
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by relevant data and case studies.
- Molecular Formula : C₉H₁₀ClN₂O₄
- Molecular Weight : Approximately 224.21 g/mol
- Solubility : Soluble in various solvents, enhancing its utility in chemical applications.
The compound features an amino group and a nitrophenyl moiety, which contribute to its unique chemical behavior and potential biological activities.
Biological Activity
The biological activity of this compound has been investigated across several domains:
1. Neurotransmission Modulation
- The compound is suggested to play a role in excitatory neurotransmission pathways, potentially acting as a neurotransmitter or modulator. Its structural similarity to amino acids enables interaction with biological systems, influencing neurotransmission processes.
2. Antioxidant Activity
- Preliminary studies indicate that methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.
3. Enzyme Interactions
- Research indicates that the compound is employed in studies of enzyme-substrate interactions and protein-ligand binding, highlighting its relevance in biochemical research and drug development .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
These synthesis methods emphasize the compound's accessibility for research and industrial applications.
Case Study 1: Neurotransmitter Activity
A study explored the potential of methyl 3-amino-3-(4-nitrophenyl)propanoate as a neurotransmitter. The findings suggested that it may enhance excitatory signaling in neuronal cells, indicating its potential therapeutic application in neurodegenerative diseases.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that this compound scavenges free radicals effectively, showcasing its potential as an antioxidant agent in pharmacological formulations aimed at reducing oxidative damage in cells.
Case Study 3: Drug Development
Research into the pharmacokinetics of methyl 3-amino-3-(4-nitrophenyl)propanoate has indicated promising results for its use as a precursor in the synthesis of chiral drugs, enhancing the efficacy and specificity of therapeutic agents .
Q & A
Q. How can the synthesis of methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-nitrobenzaldehyde with methyl acrylate via a Michael addition, followed by amination and hydrochloride salt formation. Key optimizations include:
- Catalyst selection : Use of chiral catalysts (e.g., L-proline) to enhance enantiomeric excess (if applicable) .
- Temperature control : Maintaining reaction temperatures below 40°C during the Michael addition to minimize side reactions .
- Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, as evidenced by HPLC .
Data Table :
| Parameter | Optimal Condition | Purity Achieved | Reference |
|---|---|---|---|
| Solvent System | Ethanol/Water (3:1) | 95% | |
| Reaction Temperature | 35–40°C | N/A |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-) shows characteristic signals: δ 8.2–8.4 ppm (aromatic protons, 4-nitrophenyl), δ 3.6 ppm (ester methyl), and δ 4.1–4.3 ppm (methine proton adjacent to amine) .
- HPLC : Reverse-phase C18 column with acetonitrile/0.1% TFA gradient (retention time: 8.2 min) confirms purity .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 269.1) aligns with the molecular formula .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : The compound exhibits low solubility in non-polar solvents. Strategies include:
- Mixed-solvent recrystallization : Ethanol/water mixtures enhance solubility at elevated temperatures while promoting crystallization upon cooling .
- Salt formation : Conversion to the hydrochloride salt improves aqueous solubility, facilitating column chromatography (silica gel, CHCl/MeOH 9:1) .
Advanced Research Questions
Q. How does the nitro group’s electronic effects influence reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (NAS). For example:
- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
- Contradiction Analysis : Some studies report incomplete reduction due to steric hindrance from the adjacent ester group, requiring elevated pressures (5 atm H) .
Data Table :
| Reaction | Condition | Yield | Byproduct | Reference |
|---|---|---|---|---|
| Nitro Reduction | 10% Pd/C, H (1 atm) | 60% | Over-reduced | |
| Nitro Reduction | 10% Pd/C, H (5 atm) | 85% | Minimal |
Q. What computational approaches predict the compound’s binding affinity in enzymatic studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) are used to model interactions:
Q. How can stability under physiological conditions be assessed for pharmacological applications?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C. LC-MS monitors degradation (t > 48 h at pH 7.4) .
- Thermal Stability : TGA shows decomposition onset at 180°C, indicating suitability for room-temperature storage .
Key Research Findings
- Structural Insights : X-ray crystallography (SHELXL ) reveals a planar 4-nitrophenyl group with dihedral angles of 5.2° relative to the propanoate backbone, influencing crystallinity .
- Contradictions : While reports 95% purity via ethanol/water recrystallization, suggests acetonitrile/water may yield higher purity (98%) for enantiomerically pure forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
